molecular formula C19H21NO5S B4237445 methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate

Cat. No.: B4237445
M. Wt: 375.4 g/mol
InChI Key: NYGHDPGPLXDXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate, also known as DPT or Dipropyltryptamine, is a synthetic compound that belongs to the tryptamine family. It is a psychoactive drug that has been used for recreational purposes due to its hallucinogenic properties. However, in recent years, DPT has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

Methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to produce its hallucinogenic effects through the activation of this receptor, which leads to changes in perception, mood, and thought processes.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, such as increased activity in the visual cortex and decreased activity in the default mode network.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate in lab experiments is its similarity to other hallucinogenic compounds, which allows for comparisons to be made between different compounds and their effects. However, one limitation is its potency, which can make it difficult to accurately measure and control dosages.

Future Directions

There are several potential future directions for research on methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate, including further studies on its therapeutic applications and its effects on brain function and neural networks. Additionally, research on the safety and potential risks of using this compound for therapeutic purposes is needed to better understand its potential benefits and limitations.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate has been studied for its potential therapeutic applications in the treatment of various mental health disorders, such as depression, anxiety, and addiction. It has been found to have similar effects to other hallucinogenic compounds, such as psilocybin and LSD, which have shown promising results in clinical trials for the treatment of these disorders.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(3-phenylsulfanylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-23-16-11-14(19(22)25-3)15(12-17(16)24-2)20-18(21)9-10-26-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHDPGPLXDXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCSC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.